molecular formula C9H9NO B1626760 1-(Pyridin-3-yl)but-3-yn-1-ol CAS No. 89242-75-1

1-(Pyridin-3-yl)but-3-yn-1-ol

Cat. No. B1626760
CAS RN: 89242-75-1
M. Wt: 147.17 g/mol
InChI Key: VXYZPCARVIBTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-3-yl)but-3-yn-1-ol” is a chemical compound with the IUPAC name 1-(2-pyridinyl)-3-butyn-1-ol . It has a molecular weight of 147.18 . It is available in powder form .


Synthesis Analysis

The synthesis of alkynyl-substituted pyrazine and pyridine derivatives, which includes “1-(Pyridin-3-yl)but-3-yn-1-ol”, is achieved by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . The products are either white solids or colorless liquids . After purification, a color change or intense darkening was observed in some cases, starting almost immediately .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-3-yl)but-3-yn-1-ol” is 1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Alkynyl-substituted pyrazine and pyridine derivatives, including “1-(Pyridin-3-yl)but-3-yn-1-ol”, are known as key intermediates in synthetic reaction series . They are predominantly used as building blocks for the construction of target molecules . These compounds have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .


Physical And Chemical Properties Analysis

“1-(Pyridin-3-yl)but-3-yn-1-ol” is a powder with a molecular weight of 147.18 . It is stored at a temperature of 4°C .

Mechanism of Action

While the specific mechanism of action for “1-(Pyridin-3-yl)but-3-yn-1-ol” is not mentioned in the search results, it’s worth noting that pyridine-substituted compounds have been used in various areas of research, mostly in the organic and pharmaceutical chemistry field, where they are used as attractive precursors to a number of heterocyclic compounds .

Safety and Hazards

The safety information for “1-(Pyridin-3-yl)but-3-yn-1-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electro-static charge .

Future Directions

While specific future directions for “1-(Pyridin-3-yl)but-3-yn-1-ol” are not mentioned in the search results, it’s worth noting that pyridine-substituted compounds have been used in various areas of research, mostly in the organic and pharmaceutical chemistry field . They have potential applications in the treatment of various diseases, including cancer, allergic and immune diseases, inflammatory dermatosis, and neurodegenerative disorders .

properties

IUPAC Name

1-pyridin-3-ylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7,9,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYZPCARVIBTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526189
Record name 1-(Pyridin-3-yl)but-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)but-3-yn-1-ol

CAS RN

89242-75-1
Record name 1-(Pyridin-3-yl)but-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)but-3-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)but-3-yn-1-ol
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-yl)but-3-yn-1-ol
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-yl)but-3-yn-1-ol
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-yl)but-3-yn-1-ol
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-yl)but-3-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.